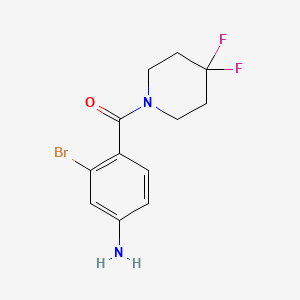
Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on the hexanoate chain. This compound is of significant interest in the field of medicinal chemistry and peptide synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine.
Introduction of Fluorine Atoms: The difluorohexanoate moiety is introduced through a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Esterification: The final step involves the esterification of the protected amino acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid.
Substitution Reactions: The fluorine atoms on the hexanoate chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Diethylaminosulfur Trifluoride:
Sulfuric Acid: Used as a catalyst in esterification reactions.
Major Products Formed
Amino Acids: Upon deprotection and hydrolysis, the compound yields amino acids with difluorohexanoate side chains.
Fluorinated Derivatives:
Aplicaciones Científicas De Investigación
Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate has several applications in scientific research:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Medicinal Chemistry: Its unique structure makes it a valuable intermediate in the development of pharmaceuticals, especially those targeting enzymes and receptors.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is employed in the production of fluorinated compounds with enhanced stability and bioavailability.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate involves its interaction with biological molecules through its amino and ester functional groups. The Boc protecting group ensures selective reactions, while the fluorine atoms enhance the compound’s stability and reactivity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (S)-2-(Fmoc-amino)-5,5-difluorohexanoate: Similar structure but with a different protecting group (Fmoc) which is cleaved under basic conditions.
Ethyl (S)-2-(Boc-amino)-5,5-dichlorohexanoate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and stability.
Uniqueness
Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance the compound’s stability. The Boc protecting group allows for selective reactions, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C13H23F2NO4 |
|---|---|
Peso molecular |
295.32 g/mol |
Nombre IUPAC |
ethyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C13H23F2NO4/c1-6-19-10(17)9(7-8-13(5,14)15)16-11(18)20-12(2,3)4/h9H,6-8H2,1-5H3,(H,16,18) |
Clave InChI |
ADEZIMANHJHPRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC(C)(F)F)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)






![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)
![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)

